molecular formula C7H6Cl3N3O B1523073 3-Amino-1-(2,4,6-trichlorophenyl)urea CAS No. 1094755-66-4

3-Amino-1-(2,4,6-trichlorophenyl)urea

Cat. No.: B1523073
CAS No.: 1094755-66-4
M. Wt: 254.5 g/mol
InChI Key: LYZMZOMELGNPJN-UHFFFAOYSA-N
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Description

3-Amino-1-(2,4,6-trichlorophenyl)urea is a chemical compound with the molecular formula C7H6Cl3N3O It is known for its unique structure, which includes a urea moiety attached to a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichloroaniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia to yield the desired urea derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated urea derivatives.

Scientific Research Applications

3-Amino-1-(2,4,6-trichlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, contributing to its biological activity.

Comparison with Similar Compounds

    2,4,6-Trichlorophenylurea: Similar structure but lacks the amino group.

    3-Amino-1-(2,4-dichlorophenyl)urea: Similar structure with fewer chlorine atoms.

    3-Amino-1-(2,4,6-tribromophenyl)urea: Similar structure with bromine atoms instead of chlorine.

Uniqueness: 3-Amino-1-(2,4,6-trichlorophenyl)urea is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The amino group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

1-amino-3-(2,4,6-trichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N3O/c8-3-1-4(9)6(5(10)2-3)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZMZOMELGNPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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